nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
Description
Nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a synthetic hydrazone derivative featuring a quinoxaline core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a nicotinaldehyde-derived hydrazone moiety at the 2-position. Quinoxalines are nitrogen-containing heterocycles known for their electron-deficient aromatic systems, which confer unique reactivity and biological activity. This compound is hypothesized to exhibit antimicrobial or antimycobacterial activity, analogous to structurally related quinoline hydrazones .
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)13-14(22-12-6-2-1-5-11(12)21-13)23-20-9-10-4-3-7-19-8-10/h1-9H,(H,22,23)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGVNNPZNAREY-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the reaction of nicotinaldehyde with 3-(trifluoromethyl)-2-quinoxalinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analog: Nicotinaldehyde [2,8-Bis(trifluoromethyl)quinolin-4-yl]hydrazone
Key Differences :
- Core Heterocycle: The quinoline ring (one nitrogen atom) in this analog contrasts with the quinoxaline core (two nitrogen atoms) in the target compound.
- Substituents: The quinoline derivative has two -CF₃ groups at the 2- and 8-positions, compared to a single -CF₃ at the 3-position in the quinoxaline compound. The additional -CF₃ groups increase molecular weight and lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility.
- Crystallography: The quinoline derivative exhibits a dihedral angle of 21.3° between the quinoline and pyridine rings, indicating non-coplanarity. This contrasts with the expected planar arrangement in quinoxaline derivatives due to their fused-ring system. Non-coplanarity can influence packing efficiency and intermolecular interactions (e.g., π-π stacking, hydrogen bonding), affecting solubility and bioavailability .
Data Table 1: Structural and Physical Properties
Functional Analog: Nicotinaldehyde (3-Pyridylmethylene)Hydrazone
Key Differences :
- Heterocycle Complexity: This simpler analog lacks a quinoxaline or quinoline core, instead featuring two pyridine rings connected by a hydrazone bridge.
- Biological Activity: While the target compound and quinoline analog are designed for antimicrobial applications, the pyridine-based hydrazone lacks reported biological data. Its smaller size and lower steric hindrance may favor different mechanisms of action, such as enzyme inhibition via hydrogen bonding.
Q & A
What are the optimal synthetic routes for nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, and how can reaction conditions be optimized?
The synthesis typically involves condensation of hydrazine derivatives with nicotinaldehyde. For example, refluxing [3-(trifluoromethyl)-2-quinoxalinyl]hydrazine with nicotinaldehyde in glacial acetic acid for 3 hours yields the target hydrazone . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) or acetic acid improve reaction efficiency.
- Temperature : Reflux (~110–120°C) ensures complete conversion.
- Purification : Column chromatography (silica gel, methanol:chloroform eluent) or recrystallization from methanol-water mixtures enhances purity .
How can the crystal structure of this compound be resolved, and what insights do hydrogen-bonding networks provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For nicotinaldehyde hydrazone derivatives, SHELX programs (e.g., SHELXL97) are used for structure refinement . Key findings include:
- Non-coplanar aromatic systems : Dihedral angles between quinoxaline and pyridine rings (~21°) suggest steric hindrance from the trifluoromethyl group .
- Intermolecular interactions : O–H⋯N, N–H⋯O, and π–π stacking (centroid distances ~3.65 Å) stabilize the crystal lattice .
- Disorder handling : Partial occupancies for disordered trifluoromethyl groups require restrained refinement in SHELX .
What spectroscopic methods are critical for characterizing this hydrazone, and how do they validate structural features?
- NMR : H and C NMR confirm hydrazone linkage (N–H proton at δ ~10–12 ppm; imine C=N at ~150–160 ppm). Trifluoromethyl groups show distinct F NMR signals .
- FT-IR : Stretching vibrations at ~1600 cm (C=N) and ~3200 cm (N–H) confirm hydrazone formation .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHFN: calculated 380.09, observed 380.08) .
How does the trifluoromethyl group influence electronic properties and reactivity?
The –CF group is strongly electron-withdrawing, modulating reactivity:
- Electrophilicity : Enhances susceptibility to nucleophilic attack at the hydrazone linkage .
- Hydrogen-bond acceptor strength : Fluorine atoms participate in weak C–H⋯F interactions, affecting solubility and crystallinity .
- Computational modeling : DFT studies (e.g., Gaussian 09) reveal reduced electron density on the quinoxaline ring, which may impact biological target binding .
What are the challenges in assessing biological activity, and how can structure-activity relationships (SAR) be explored?
While direct data for this compound are limited, SAR for analogous quinoxaline hydrazones suggests:
- Antimicrobial activity : Hydrazones with electron-withdrawing substituents (e.g., –CF) exhibit enhanced activity against Mycobacterium tuberculosis via enzyme inhibition (e.g., enoyl-ACP reductase) .
- Experimental design :
- In vitro assays : MIC determinations against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding to COX-2 or DNA gyrase .
How can computational methods predict pharmacokinetic properties and toxicity?
- ADMET prediction : Tools like SwissADME estimate:
- Lipophilicity : LogP ~2.5 (moderate permeability).
- Metabolic stability : Cytochrome P450 interactions flagged due to aromatic amines .
- Toxicity risks : Structural alerts (e.g., hydrazone linkage) may indicate hepatotoxicity; Ames test simulations (e.g., ProTox-II) assess mutagenicity .
What are the limitations of current studies, and how can contradictions in data be resolved?
- Discrepancies in bioactivity : Some quinoxaline derivatives show COX inhibition (~75%), while others remain uncharacterized (Table 2, ). Resolution requires standardized assays (e.g., ELISA for COX-1/COX-2).
- Crystallographic variability : Disordered moieties (e.g., –CF) complicate electron density maps; synchrotron data (λ = 0.7 Å) improve resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
